(2,2'-Bipyridine)dichloropalladium(II)

Catalog No.
S1508360
CAS No.
14871-92-2
M.F
C10H8Cl2N2Pd
M. Wt
333.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2,2'-Bipyridine)dichloropalladium(II)

CAS Number

14871-92-2

Product Name

(2,2'-Bipyridine)dichloropalladium(II)

IUPAC Name

dichloropalladium;2-pyridin-2-ylpyridine

Molecular Formula

C10H8Cl2N2Pd

Molecular Weight

333.5 g/mol

InChI

InChI=1S/C10H8N2.2ClH.Pd/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-8H;2*1H;/q;;;+2/p-2

InChI Key

MUNARLQNCCGPQU-UHFFFAOYSA-L

SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Pd]Cl

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Pd+2]

Cross-Coupling Reactions

(2,2'-Bipyridine)dichloropalladium(II) finds extensive use in various cross-coupling reactions, forming new carbon-carbon bonds between different organic molecules. These reactions are crucial for synthesizing complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. Some prominent cross-coupling reactions facilitated by this catalyst include:

  • Suzuki-Miyaura coupling: This reaction involves coupling an organoboron compound with an organic halide or pseudo-halide.
  • Heck reaction: This reaction forms a carbon-carbon bond between an alkene and an aryl or vinyl halide.
  • Sonogashira coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide.
  • Stille coupling: This reaction forms a carbon-carbon bond between an organotin reagent and an organic halide.
  • Negishi coupling: This reaction couples an organozinc compound with an organic halide.
  • Hiyama coupling: This reaction couples an organosilane with an organic halide.

The versatility of (2,2'-bipyridine)dichloropalladium(II) lies in its ability to be fine-tuned for specific reactions through modifications to the reaction conditions and the introduction of additional ligands.

Other Applications

Beyond cross-coupling reactions, (2,2'-bipyridine)dichloropalladium(II) finds applications in various other areas of scientific research:

  • Hydrogenation: This catalyst can be used for the selective hydrogenation of alkenes and alkynes.
  • C-H activation: This involves activating C-H bonds in organic molecules, enabling further functionalization.
  • Sensor development: The unique properties of this complex make it suitable for developing sensors for various analytes.

This bright yellow crystalline solid plays a significant role as a catalyst in numerous organic coupling reactions []. It is synthesized by reacting palladium chloride (PdCl2) with 2,2'-bipyridine (bpy). The significance of (2,2'-bipyridine)dichloropalladium(II) lies in its ability to activate unreactive carbon-halogen bonds, enabling the formation of carbon-carbon bonds between various organic molecules []. This capability has revolutionized organic synthesis, allowing for the efficient creation of complex organic molecules with high regioselectivity and stereoselectivity.


Molecular Structure Analysis

(2,2'-Bipyridine)dichloropalladium(II) features a square planar geometry around the central palladium(II) ion (Pd²⁺). The two chloride (Cl⁻) anions and two nitrogen atoms from the bidentate (meaning it can bind through two donor atoms) chelating ligand, 2,2'-bipyridine, occupy the four coordination sites of the palladium center []. The delocalized π-electron system within the bipyridine ligand contributes to the stability of the complex by donating electrons to the palladium ion.


Chemical Reactions Analysis

Synthesis

One common method for synthesizing (2,2'-bipyridine)dichloropalladium(II) involves refluxing a solution of palladium chloride (PdCl2) with 2,2'-bipyridine in a polar solvent like ethanol or methanol.

PdCl2 (s) + 2 bpy (aq) → Pd(bpy)Cl2 (s) + 2 Cl⁻ (aq)

Relevant Reactions

(2,2'-Bipyridine)dichloropalladium(II) acts as a catalyst in numerous organic coupling reactions. Here are some examples:

  • Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an aryl or vinyl boronic acid and a haloalkane or alkene.
R-X + R'-B(OH)2 + Pd(bpy)Cl2 + 2 KOH → R-R' + KCl + KB(OH)2 + H2O (X = Cl, Br, I) 
  • Heck Reaction: This reaction couples an alkene with an aryl or vinyl halide to form a new alkene.
R-CH=CH2 + Ar-X + Pd(bpy)Cl2 + 2 NaOAc → R-CH=CH-Ar + NaX + HOAc (X = Cl, Br, I)
  • Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
R-C≡CH + Ar-X + Pd(bpy)Cl2 + CuI + 2 NEt3 → R-C≡C-Ar + XLi + NEt3HI (X = Cl, Br, I)

In these reactions, Pd(bpy)Cl2 undergoes a catalytic cycle involving oxidative addition, transmetallation, reductive elimination, and regeneration of the catalyst []. The detailed mechanism for each reaction is beyond the scope of this analysis, but you can find them in relevant organic chemistry textbooks.

Physical and Chemical Properties

  • Appearance: Bright yellow crystalline solid [].
  • Melting point: 270 °C (decomposition) [].
  • Solubility: Soluble in polar aprotic solvents like dichloromethane and dimethylformamide (DMF) []. Insoluble in water.
  • Stability: Air and moisture sensitive. Decomposes on heating above 270 °C [].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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